molecular formula C11H14O3S B3100463 3-Tosyltetrahydrofuran CAS No. 13694-84-3

3-Tosyltetrahydrofuran

Cat. No.: B3100463
CAS No.: 13694-84-3
M. Wt: 226.29 g/mol
InChI Key: LSOCCBCGJYSBKS-UHFFFAOYSA-N
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Description

3-Tosyltetrahydrofuran is a chemical compound with the molecular formula C11H14O4S. It is a derivative of tetrahydrofuran, where a tosyl group (p-toluenesulfonyl) is attached to the third carbon of the tetrahydrofuran ring. This compound is known for its versatility in organic synthesis and its applications in various scientific research fields .

Preparation Methods

3-Tosyltetrahydrofuran can be synthesized through several methods. One common synthetic route involves the tosylation of tetrahydrofuran derivatives. The reaction typically uses p-toluenesulfonyl chloride (tosyl chloride) in the presence of a base such as pyridine or triethylamine. The reaction conditions often include anhydrous solvents like dichloromethane to ensure the purity and yield of the product .

Industrial production methods for this compound may involve large-scale tosylation reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

3-Tosyltetrahydrofuran undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide yields 3-azidotetrahydrofuran, while reduction with LiAlH4 produces tetrahydrofuran .

Scientific Research Applications

3-Tosyltetrahydrofuran has a wide range of applications in scientific research:

In medicinal chemistry, this compound derivatives have shown potential as antibacterial and antiviral agents. Their ability to interact with biological targets makes them valuable in the development of new therapeutic agents .

Mechanism of Action

The mechanism of action of 3-Tosyltetrahydrofuran involves its ability to act as a versatile intermediate in chemical reactions. The tosyl group enhances the reactivity of the compound, allowing it to participate in various nucleophilic substitution and elimination reactions. The molecular targets and pathways involved depend on the specific derivatives and their intended applications .

Comparison with Similar Compounds

Properties

IUPAC Name

3-(4-methylphenyl)sulfonyloxolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O3S/c1-9-2-4-10(5-3-9)15(12,13)11-6-7-14-8-11/h2-5,11H,6-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSOCCBCGJYSBKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2CCOC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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